2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
CAS No.: 773097-04-4
Cat. No.: VC2945883
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773097-04-4 |
|---|---|
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
| IUPAC Name | 2-(2-bromo-4-fluorophenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
| Standard InChI Key | RZLIJHGMYMELEK-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=C(C=C(C=C2)F)Br |
| Canonical SMILES | C1COC(O1)C2=C(C=C(C=C2)F)Br |
Introduction
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is an organic compound featuring a dioxolane ring substituted with a bromo and fluoro phenyl group. Its molecular formula is C₈H₆BrF₁O₂, and it has a molecular weight of approximately 247.06 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. Common reaction conditions include:
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Reagents: 2-bromo-4-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
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Solvent: Toluene or another suitable organic solvent
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Temperature: Reflux conditions
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Time: Several hours to complete the reaction.
Chemical Reactions and Applications
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions
The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. This involves using nucleophiles, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol) at room temperature to reflux.
Oxidation Reactions
The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide in solvents such as acetone at room temperature.
Reduction Reactions
The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst in solvents such as ether at room temperature to reflux.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
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Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
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Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
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Material Science: Utilized in the synthesis of novel materials with specific properties.
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Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been evaluated for its effectiveness against various pathogens, demonstrating potential as a lead compound in the development of new antimicrobial agents. The mechanism of action involves interactions with specific biological targets, such as enzymes and receptors.
Anti-inflammatory Activity
The compound has exhibited anti-inflammatory effects by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting its utility in treating neuroinflammatory conditions.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | 91587-27-8 | C₉H₉BrO₂ | Contains a methyl group instead of fluorine |
| 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | 773097-04-4 | C₈H₆BrF₁O₂ | Unique substitution pattern on phenyl ring |
| 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | Not specified | Not specified | Contains two fluorine atoms on the phenyl ring |
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is distinct due to its dioxolane ring structure and the specific substitution pattern on the phenyl ring, which imparts unique chemical properties and reactivity compared to similar compounds.
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